1-Chloro-4-nitroisoquinoline
Overview
Description
1-Chloro-4-nitroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its chlorine and nitro substituents at the first and fourth positions, respectively. It has a molecular formula of C9H5ClN2O2 and a molecular weight of 208.6 g/mol .
Preparation Methods
1-Chloro-4-nitroisoquinoline can be synthesized through various methods. One common synthetic route involves the nitration of isoquinoline followed by chlorination. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the chlorination step employs thionyl chloride or phosphorus pentachloride .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1-Chloro-4-nitroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Major products formed from these reactions include 1-amino-4-nitroisoquinoline and 1-thio-4-nitroisoquinoline.
Scientific Research Applications
1-Chloro-4-nitroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 1-Chloro-4-nitroisoquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular pathways .
Comparison with Similar Compounds
1-Chloro-4-nitroisoquinoline is similar to other isoquinoline derivatives such as 1-chloroisoquinoline and 4-nitroisoquinoline. its unique combination of chlorine and nitro substituents imparts distinct chemical properties and reactivity. For instance, the presence of both electron-withdrawing groups enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Similar Compounds
- 1-Chloroisoquinoline
- 4-Nitroisoquinoline
- 1-Bromo-4-nitroisoquinoline
- 1-Chloro-3-nitroisoquinoline
These compounds share structural similarities but differ in their substituent positions and types, leading to variations in their chemical behavior and applications .
Biological Activity
1-Chloro-4-nitroisoquinoline (C9H5ClN2O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily stems from its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, potentially leading to the inhibition of specific enzymes or disruption of cellular pathways. This mechanism is crucial for its application in cancer research and treatment.
Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with a quinoline moiety, including this compound, demonstrate antibacterial properties. These compounds have shown effectiveness against various bacterial strains .
- Anticancer Potential : Studies have suggested that this compound may inhibit cancer cell proliferation by interacting with molecular targets involved in cell cycle regulation and apoptosis. For instance, it has been shown to affect the expression of proteins related to cell survival in lung adenocarcinoma cells .
- Genotoxic Effects : The compound has been linked to genotoxicity in certain models, indicating that it may induce DNA damage under specific conditions. This property is particularly relevant when considering its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Inhibits proliferation in lung adenocarcinoma | |
Genotoxicity | Induces DNA damage in model organisms |
Case Study: Anticancer Effects on Lung Cells
A study focused on the effects of this compound on human lung adenocarcinoma A549 cells. The research demonstrated that treatment with this compound led to a decrease in POLD4 protein levels, which are associated with DNA repair mechanisms. The downregulation of POLD4 increased the sensitivity of these cells to the cytotoxic effects of the compound, suggesting a potential therapeutic role in lung cancer treatment .
Case Study: Antimicrobial Properties
In another study, derivatives of isoquinoline were synthesized and tested for their antimicrobial efficacy. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
1-chloro-4-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPCRAAJZFDSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628266 | |
Record name | 1-Chloro-4-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65092-53-7 | |
Record name | 1-Chloro-4-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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